7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that features a quinoline core, a thiazole ring, and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where piperazine reacts with an appropriate electrophile.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the target molecule under controlled conditions, often using catalysts and specific solvents
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and thiazole moieties.
Reduction: Reduction reactions can occur at the quinoline core, potentially altering its electronic properties.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the quinoline and thiazole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives .
Scientific Research Applications
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: It can be used in the development of new materials and chemical processes due to its unique chemical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, while the thiazole ring can inhibit enzyme activity by binding to the active site. The piperazine moiety enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core.
Dasatinib: A thiazole-containing anticancer drug.
Ritonavir: An antiretroviral drug with a thiazole ring
Uniqueness
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide is unique due to its combination of a quinoline core, thiazole ring, and piperazine moiety, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3S/c1-13(29)26-5-7-27(8-6-26)19-11-18-15(10-17(19)23)20(30)16(12-28(18)14-2-3-14)21(31)25-22-24-4-9-32-22/h4,9-12,14H,2-3,5-8H2,1H3,(H,24,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSQZZAAZQQGPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)NC4=NC=CS4)C5CC5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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